
3-(Propan-2-yloxy)propanoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Propan-2-yloxy)propanoic acid typically involves the esterification of propanoic acid with isopropanol, followed by hydrolysis. One common method includes the use of a catalyst such as sulfuric acid to facilitate the esterification reaction. The reaction mixture is then subjected to hydrolysis under acidic or basic conditions to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of alcohols. Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydroxide or potassium tert-butoxide are commonly employed.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the isopropoxy group.
Scientific Research Applications
Chemical Synthesis
3-(Propan-2-yloxy)propanoic acid serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in reactions that lead to more complex molecules. It can be utilized in the preparation of esters and amides, which are crucial in pharmaceutical development.
Biochemical Studies
This compound has been studied for its potential role in biochemical pathways. Researchers have investigated its interactions with enzymes and its effects on metabolic processes. The presence of the propan-2-yloxy group enhances its solubility and reactivity, making it a valuable tool in enzyme inhibition studies.
Pharmaceutical Development
The therapeutic potential of this compound is being explored in drug development. It has been evaluated for its effects on metabolic disorders, including diabetes and obesity, by modulating insulin signaling pathways. Its structural similarity to amino acids suggests it may act as an amino acid analog, influencing protein synthesis and function.
Data Tables
Recent studies indicate that derivatives of this compound exhibit various biological activities:
Activity Type | Description |
---|---|
Enzyme Inhibition | Potential inhibitors for specific enzymes |
Receptor Interaction | Possible interactions with neurotransmitter receptors |
Antidepressant Effects | Demonstrated efficacy in behavioral assays |
Case Study 1: Enzyme Inhibition
A study focused on the inhibitory effects of related amino acid derivatives on enzymes involved in metabolic processes. The findings revealed that modifications to the structure of the compound enhanced its inhibitory potency against specific targets, suggesting therapeutic applications for metabolic disorders.
Case Study 2: Pharmacological Applications
Research evaluated the pharmacological implications of amino acid derivatives similar to this compound. These compounds were assessed for their potential to treat conditions such as diabetes by modulating insulin signaling pathways, highlighting their importance in drug development.
Mechanism of Action
The mechanism of action of 3-(Propan-2-yloxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropoxy group can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can modulate biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
3-(Methoxy)propanoic acid: Similar structure but with a methoxy group instead of an isopropoxy group.
3-(Ethoxy)propanoic acid: Contains an ethoxy group instead of an isopropoxy group.
3-(Butoxy)propanoic acid: Features a butoxy group in place of the isopropoxy group.
Uniqueness: 3-(Propan-2-yloxy)propanoic acid is unique due to the presence of the isopropoxy group, which imparts distinct physicochemical properties. This structural feature can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Biological Activity
3-(Propan-2-yloxy)propanoic acid, also known as 3-isopropoxypropanoic acid, is a compound that has garnered interest in various biological and pharmaceutical applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, effects on cellular processes, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is C₆H₁₂O₃. The structure features an isopropoxy group attached to a propanoic acid backbone, which influences its solubility and reactivity.
Property | Value |
---|---|
Molecular Weight | 116.16 g/mol |
Melting Point | Not available |
Solubility | Soluble in water |
pKa | Not available |
Research indicates that this compound exhibits various biological activities, particularly in modulating inflammatory responses and influencing cellular metabolism. The compound's mechanism of action may involve interactions with specific enzymes and receptors, potentially affecting pathways related to inflammation and cell cycle regulation.
- Inflammatory Modulation : Similar compounds have been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a potential role in managing inflammatory conditions .
- Cell Cycle Regulation : Studies have indicated that propionic acid derivatives can disrupt the cell cycle, particularly causing G1 phase arrest in yeast cells . This suggests that this compound may have similar effects in other eukaryotic cells.
Cytotoxicity and Safety
The cytotoxicity of this compound appears to be low. In vitro studies have demonstrated that at concentrations up to 100 µg/mL, the compound does not significantly reduce cell viability in human peripheral blood mononuclear cells (PBMCs), maintaining viability levels comparable to control treatments .
Case Studies
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound and related compounds:
Activity | Observations |
---|---|
Anti-inflammatory | Inhibition of TNF-α and IL-6 release |
Cytotoxicity | Low toxicity in PBMC cultures at high concentrations |
Cell cycle disruption | Potential G1 phase arrest observed |
Endocytosis enhancement | Increased uptake in yeast cells |
Q & A
Q. Synthesis & Experimental Design
Q. Basic: What are common synthetic routes for 3-(Propan-2-yloxy)propanoic acid?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where a propan-2-yloxy group is introduced into a propanoic acid backbone. For example, reacting 3-bromopropanoic acid with isopropyl alcohol under basic conditions (e.g., NaOH) or using tert-butyl propiolate to optimize regioselectivity . Monitoring reaction progress via TLC or HPLC ensures purity.
Q. Advanced: How can regioselectivity be optimized in synthesizing derivatives of this compound?
- Methodological Answer : Regioselectivity is controlled by adjusting solvent polarity (e.g., DMF for polar intermediates), temperature (lower temps reduce side reactions), and catalysts (e.g., DABCO for thiol substitutions). Tert-butyl esters can sterically hinder undesired substitution sites, as demonstrated in analogous syntheses of imidazole-thio derivatives .
Q. Analytical Characterization
Q. Basic: What standard analytical techniques validate the structure of this compound?
- Methodological Answer : Use GC-MS (after trimethylsilyl derivatization to enhance volatility) and LC-MS/MS for molecular ion detection. Fragmentation patterns (e.g., loss of COOH or isopropyl groups) confirm structural integrity. NMR (¹H/¹³C) identifies proton environments, such as the isopropyl ether linkage (δ 1.2–1.4 ppm for methyl groups) .
Q. Advanced: How can structural isomers of this compound be resolved spectroscopically?
- Methodological Answer : Employ 2D NMR (COSY, HSQC) to differentiate substitution patterns. For mass spectrometry, collision-induced dissociation (CID) at varying energies distinguishes isomers by unique fragmentation pathways. High-resolution MS (HRMS) confirms exact mass .
Q. Biological & Mechanistic Studies
Q. Basic: What are potential biochemical applications of this compound?
- Methodological Answer : The ether linkage mimics natural substrates, making it useful in enzyme inhibition studies (e.g., hydrolases or oxidoreductases). Derivatives can act as probes for protein-ligand interactions or precursors for prodrugs targeting mitochondrial β-oxidation pathways .
Q. Advanced: How can enzyme interaction kinetics be studied for this compound?
- Methodological Answer : Use surface plasmon resonance (SPR) to measure real-time binding affinities (KD) or isothermal titration calorimetry (ITC) for thermodynamic parameters (ΔH, ΔS). Adjust buffer conditions (pH 7.4, 150 mM NaCl) to simulate physiological environments .
Q. Safety & Stability
Q. Basic: What safety protocols are essential for handling this compound?
- Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles. Work in a fume hood to prevent inhalation. Follow OSHA standards (29 CFR 1910.1020) for exposure monitoring and disposal. Store in airtight containers at 4°C .
Q. Advanced: How to assess degradation products under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies using HPLC at elevated temperatures (40–60°C) and pH extremes (2–12). Identify degradation products via HRMS and compare with predicted oxidative/hydrolytic pathways (e.g., ester cleavage or ether oxidation) .
Q. Data Analysis & Troubleshooting
Q. Advanced: How to resolve contradictions in spectroscopic data for derivatives?
- Methodological Answer : Cross-validate with multiple techniques (e.g., IR for functional groups, X-ray crystallography for absolute configuration). Use density functional theory (DFT) to simulate NMR/IR spectra and compare with empirical results .
Q. Advanced: What mechanistic studies clarify nucleophilic substitution pathways?
- Methodological Answer : Isotopic labeling (e.g., ¹⁸O in the ether group) tracks substitution sites. Kinetic studies under pseudo-first-order conditions determine rate laws. Computational modeling (e.g., Gaussian) identifies transition states and activation energies .
Properties
IUPAC Name |
3-propan-2-yloxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-5(2)9-4-3-6(7)8/h5H,3-4H2,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNBASXKSCNLKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20567261 | |
Record name | 3-[(Propan-2-yl)oxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20567261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41255-85-0 | |
Record name | 3-[(Propan-2-yl)oxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20567261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(propan-2-yloxy)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.